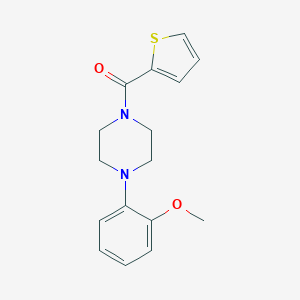

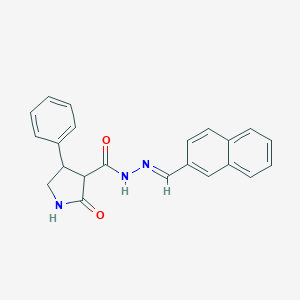

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anti-mycobacterial Activity

Piperazine and its analogues have been recognized for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including strains resistant to multiple drugs (MDR) and extremely drug-resistant (XDR) strains. Research emphasizes the significance of piperazine as a core structural element in developing potent anti-TB molecules, highlighting structure-activity relationships (SAR) that could inform the design of new anti-mycobacterial agents (Girase et al., 2020).

Pharmacological Versatility

Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including roles as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The versatility of piperazine derivatives in drug design is underpinned by the capacity for slight modifications to the piperazine nucleus, enabling significant medicinal potential variations. This diversity underscores the adaptability of piperazine-based compounds for multiple therapeutic applications (Rathi et al., 2016).

Metabolism and Pharmacokinetics

The metabolism of arylpiperazine derivatives, a class to which the queried compound may be related, involves extensive pre-systemic and systemic processes, including N-dealkylation to form 1-aryl-piperazines. These metabolites, with various receptor affinities, distribute extensively in tissues and undergo further biotransformation. This metabolic pathway highlights the complex pharmacokinetics of piperazine derivatives, relevant for designing drugs with targeted effects and minimized side effects (Caccia, 2007).

Nucleophilic Aromatic Substitution

Research on nucleophilic aromatic substitution reactions, including those involving piperidine and related compounds, provides insight into the chemical reactivity and potential synthetic applications of piperazine derivatives. Understanding these reactions can aid in the development of novel compounds with designed pharmacological activities (Pietra & Vitali, 1972).

DNA Binding Properties

Some piperazine derivatives, by virtue of their structural features, have shown potential as DNA minor groove binders, indicating applications in molecular biology and drug design for targeting specific DNA sequences. This property is particularly relevant for anticancer strategies and the development of diagnostic tools (Issar & Kakkar, 2013).

Propriétés

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQADZFNFNHIJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)methyl]acridine](/img/structure/B414618.png)

![Butyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B414621.png)

![2,4-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B414622.png)

![(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B414625.png)

![N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B414629.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B414634.png)

![2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414638.png)